
2-Chloro-4-methyl-6-phenylpyrimidine
Overview
Description
2-Chloro-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with methylating agents. One common method is the reaction of 2,4-dichloro-6-phenylpyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-Chloro-4-methyl-6-phenylpyrimidine exhibits significant biological activity, particularly in cancer treatment. It has been shown to inhibit specific enzymes and receptors associated with cancer cell proliferation. Notably, it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
2. Cytochrome P450 Inhibition
The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction suggests potential applications in pharmacology, particularly in drug design and development where modulation of drug metabolism is desirable .
Agricultural Applications
1. Antifungal Properties
this compound has demonstrated antifungal activity, which can be leveraged in agricultural settings to control fungal pathogens affecting crops. Its structure allows for interaction with specific biological targets in fungi, enhancing its efficacy as a pesticide.
2. Herbicidal Activity
The compound's properties also suggest potential use as a herbicide. Its ability to inhibit certain biological pathways in plants could be explored for developing new herbicidal formulations.
Synthetic Intermediate
Due to its unique structural characteristics, this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its role in the development of pyrimidine derivatives is significant in both medicinal chemistry and materials science.
Case Study 1: Anticancer Research
In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to significantly suppress cell proliferation in vitro, indicating its potential as a lead compound for anticancer drug development .
Case Study 2: Agricultural Application
Field trials assessing the efficacy of this compound as a fungicide revealed promising results against common crop pathogens. The compound demonstrated effective disease control with minimal phytotoxicity, suggesting its viability as an agricultural treatment option.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenylpyrimidine: Similar structure but lacks the methyl group at the 4-position.
2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom at the 4-position.
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Substituted with a methoxy group at the 4-position instead of a methyl group.
Uniqueness
2-Chloro-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-4-methyl-6-phenylpyrimidine is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 204.66 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.
This structural configuration influences its reactivity and biological activity, making it a candidate for further research in drug development.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP), particularly CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition can lead to enhanced therapeutic effects in certain contexts, such as cancer treatment by suppressing cell proliferation and inducing apoptosis in malignant cells.
Biological Activity
The compound has demonstrated various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, it has been evaluated against several cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells .
- Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity, although more research is necessary to fully characterize these effects.
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
HeLa | 5.0 | Inhibition of cell proliferation | |
CEM | 3.5 | Induction of apoptosis | |
Murine leukemia (L1210) | 4.0 | Cytostatic effect |
Case Studies
- Cancer Treatment : In one study focusing on non-small cell lung cancer (NSCLC), compounds similar to this compound showed improved progression-free survival rates when used in conjunction with established therapies like gefitinib. This suggests potential for combination therapies involving this compound .
- Drug Interaction Studies : Another study highlighted its role as an inhibitor of CYP enzymes, which is critical for understanding drug-drug interactions and optimizing therapeutic regimens that include this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-methyl-6-phenylpyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, chlorination of precursor pyrimidine derivatives using reagents like POCl₃ under reflux conditions is a standard method. Reaction parameters (temperature, solvent, catalyst) must be optimized: elevated temperatures (80–120°C) and anhydrous solvents (e.g., dichloromethane or toluene) improve reaction efficiency. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrimidine ring. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography, though less common, provides definitive structural confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid aqueous environments if the compound is moisture-sensitive. Waste should be segregated and disposed via certified hazardous waste services. Emergency procedures for spills include neutralization with inert adsorbents .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methyl/phenyl groups) impact the biological activity of this compound analogs?
Substitutions at the 4- and 6-positions significantly alter bioactivity. For instance, replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) can enhance lipophilicity and target binding affinity. Comparative studies using structure-activity relationship (SAR) models reveal that chloro groups at position 2 improve stability against metabolic degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Standardize protocols (e.g., IC₅₀ determination using identical cell lines).
- Validate target interactions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Cross-reference with computational docking studies to confirm binding modes .
Q. How can environmental stability and degradation pathways of this compound be investigated?
Perform accelerated stability studies under controlled humidity, temperature, and light exposure. Use LC-MS to identify degradation products. Computational models (e.g., DFT calculations) predict hydrolysis or oxidation pathways. Surface adsorption studies (e.g., on silica or cellulose) mimic indoor environmental interactions .
Q. What methodological approaches optimize the scalability of this compound synthesis for preclinical studies?
Transition from batch to flow chemistry to enhance reproducibility and reduce byproducts. Use immobilized catalysts (e.g., Pd/C) for easier separation. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
Properties
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32785-40-3 | |
Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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